Di-2-thenylamine hydrochloride
Description
Contextualizing Di-2-thenylamine Hydrochloride within the Class of Amino-functionalized Thiophene (B33073) Scaffolds
This compound, also known by synonyms such as bis(2-thiophenemethyl)amine hydrochloride, is a secondary amine in which the nitrogen atom is bonded to two thenyl groups—a thenyl group being a thiophene ring connected via a methylene (B1212753) bridge. echemi.comfishersci.no The hydrochloride salt form typically enhances the compound's stability and solubility in aqueous media. ontosight.aiontosight.ai This structure firmly places it within the class of amino-functionalized thiophene scaffolds.
These scaffolds are characterized by the presence of a thiophene ring, a five-membered aromatic ring containing a sulfur atom, which is covalently linked to a nitrogen-containing functional group. ontosight.ai The 2-aminothiophene core is a particularly prevalent motif in medicinal chemistry, often synthesized via methods like the Gewald reaction. echemi.com These structures serve as crucial building blocks, or synthons, for creating more complex, biologically active molecules, including heterocycles, conjugates, and hybrids. fishersci.no The versatility of the thiophene ring, combined with the reactivity and basicity of the amino group, allows for extensive chemical modification, leading to a wide range of derivatives with tailored properties. ontosight.ai
Table 1: Chemical Properties of this compound
| Property | Value | Source(s) |
|---|---|---|
| CAS Number | 336624-10-3 | echemi.comfishersci.no |
| Molecular Formula | C10H12ClNS2 | echemi.comfishersci.no |
| Molecular Weight | 245.79 g/mol | echemi.com |
| Melting Point | ~243°C (with decomposition) | echemi.comfishersci.no |
| IUPAC Name | 1-thiophen-2-yl-N-(thiophen-2-ylmethyl)methanamine;hydrochloride | fishersci.no |
| Synonyms | bis(thiophene-2-methyl)amine hydrochloride, Bis(2-thiophenemethyl)amine hydrochloride | echemi.comfishersci.no |
Significance of Thienylamines in Contemporary Chemical Research
Thienylamines, including thenylamine derivatives, are of significant interest across multiple scientific disciplines due to their diverse applications. researchgate.net Their utility stems from the unique electronic properties of the thiophene ring and the versatile nature of the amine functional group.
In medicinal chemistry , 2-aminothiophene derivatives are recognized as a "privileged scaffold" because their incorporation into molecules can confer a broad spectrum of biological activities. echemi.com Research has demonstrated their potential as antimicrobial, antiviral, anticancer, and anti-inflammatory agents. ontosight.airesearchgate.net For instance, certain benzylamine (B48309) and thenylamine derived drugs have been shown to induce apoptosis and reduce proliferation and migration in melanoma cells. researchgate.net The 2-aminothiophene framework is also a key component in the development of selective inhibitors, receptors, and allosteric modulators, such as those for the glucagon-like peptide 1 receptor (GLP-1R) which is a target for type 2 diabetes treatment. acs.org
In materials science , thiophene-based molecules are foundational to the field of organic electronics. nih.gov Their π-conjugated systems are conducive to charge transport, making them excellent candidates for p-type semiconductors. nih.gov The incorporation of amino groups can modulate the electronic properties and influence the self-assembly and morphology of these materials, which is crucial for applications in organic photovoltaics (OPVs), organic light-emitting diodes (OLEDs), and sensors. nih.govgoogle.com
Furthermore, in organic synthesis , thienylamines are valuable intermediates. The amine group can be readily functionalized, and the thiophene ring can undergo various transformations, making them versatile building blocks for constructing more complex molecular architectures. ontosight.ai A general synthesis for thenylamine derivatives often involves the reaction of a thenyl halide with a suitable amine or the ammonolysis of a compound like 2-thenyl chloride. nih.govnii.ac.jp The latter reaction has been reported to produce 2-thenylamine and di(2-thenyl)amine (the free base of this compound). nii.ac.jp
Emerging Research Directions for Complex Amino-Thiophene Architectures
The exploration of amino-thiophene architectures continues to evolve, with researchers pushing the boundaries of molecular complexity and functionality. Several emerging trends are shaping the future of this field.
One major direction is the synthesis of novel hybrid molecules and conjugates . By combining the aminothiophene scaffold with other pharmacophores or functional units, researchers are creating multifunctional molecules with enhanced or entirely new properties. fishersci.no This approach has led to the development of thiophene-triazole hybrids as potent kinase inhibitors and peptidomimetics incorporating thiophene moieties.
Another key area is the development of new synthetic methodologies . While classical methods like the Gewald reaction are well-established, there is a continuous drive for more efficient, sustainable, and versatile synthetic routes. researchgate.net This includes the use of multicomponent reactions, which allow for the rapid assembly of complex molecules from simple precursors, and the development of novel catalytic systems for the functionalization of the thiophene ring. researchgate.net
In the realm of materials science, research is focusing on the design of highly functionalized, multi-component systems . For example, new conjugated azomethines end-capped with amino-thiophene esters have been synthesized, exhibiting low energy band gaps and the ability to form stable amorphous phases, which are desirable for electronic applications. nih.gov The deliberate architectural design of these molecules, from small Salen-Cu complexes with thiophene-based ligands to larger polymeric structures, is a key strategy for tuning their electrochemical and optical properties. nii.ac.jp
Finally, the investigation into the precise structure-activity relationships (SAR) of these compounds remains a critical and ongoing endeavor. echemi.com By systematically modifying the substituents on both the thiophene ring and the amino group, and studying the resulting effects on biological activity or material properties, researchers can develop predictive models to guide the design of next-generation thienylamine derivatives for targeted applications in drug discovery and materials innovation. echemi.com
Structure
2D Structure
Properties
IUPAC Name |
1-thiophen-2-yl-N-(thiophen-2-ylmethyl)methanamine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11NS2.ClH/c1-3-9(12-5-1)7-11-8-10-4-2-6-13-10;/h1-6,11H,7-8H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RTJOHEYKSNEPMI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1)CNCC2=CC=CS2.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12ClNS2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50639940 | |
| Record name | 1-(Thiophen-2-yl)-N-[(thiophen-2-yl)methyl]methanamine--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50639940 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
245.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
336624-10-3 | |
| Record name | 1-(Thiophen-2-yl)-N-[(thiophen-2-yl)methyl]methanamine--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50639940 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Advanced Synthetic Methodologies and Mechanistic Investigations of Di 2 Thenylamine Hydrochloride
Exploration of Optimized Synthetic Routes for Di-2-thenylamine Hydrochloride
The synthesis of this compound primarily involves the formation of the Di-2-thenylamine free base followed by its conversion to the hydrochloride salt. A prevalent and efficient method for the synthesis of secondary amines like Di-2-thenylamine is reductive amination. wikipedia.orgscienceinfo.com
High-Yielding Reaction Pathways
Step 1: Imine Formation 2-Thiophenecarboxaldehyde reacts with 2-thenylamine under weakly acidic conditions to form an N-(thiophen-2-ylmethyl)methanimine intermediate. This step is a reversible reaction where the removal of water drives the equilibrium towards the formation of the imine.
Step 2: Reduction of the Imine The imine intermediate is subsequently reduced to Di-2-thenylamine. A variety of reducing agents can be employed for this step. Mild reducing agents like sodium borohydride (B1222165) (NaBH₄) or sodium cyanoborohydride (NaBH₃CN) are often preferred as they can selectively reduce the imine in the presence of the starting aldehyde. scienceinfo.com Catalytic hydrogenation using palladium on carbon (Pd/C) and hydrogen gas is another effective method. wikipedia.org
Step 3: Hydrochloride Salt Formation The final step involves the conversion of the Di-2-thenylamine free base to its hydrochloride salt. This is typically achieved by treating a solution of the amine in an organic solvent (such as diethyl ether or isopropanol) with a solution of hydrogen chloride in a suitable solvent (e.g., HCl in dioxane or ethanol). nih.govresearchgate.net The hydrochloride salt then precipitates out of the solution and can be collected by filtration.
A representative one-pot synthesis of a secondary amine via reductive amination is presented in the table below. While this data is for a related transformation, it illustrates the typical conditions and high yields achievable with this method.
| Aldehyde | Amine | Reducing Agent | Solvent | Temperature (°C) | Yield (%) |
|---|---|---|---|---|---|
| Benzaldehyde | Aniline | NaBH(OAc)₃ | 1,2-Dichloroethane | 25 | 95 |
| 4-Methoxybenzaldehyde | Benzylamine (B48309) | H₂/Pd-C | Ethanol | 25 | 92 |
Note: The data in this table is representative of reductive amination reactions and not specific to the synthesis of this compound.
Stereoselective Synthesis Approaches for Chiral Analogs
The synthesis of chiral analogs of Di-2-thenylamine, where the stereocenter is at the benzylic-type carbon, can be approached through asymmetric reductive amination. This involves the use of a chiral catalyst or a chiral auxiliary to induce stereoselectivity in the reduction of the imine intermediate. acs.org
One common strategy is the use of a chiral Brønsted acid catalyst, such as a derivative of phosphoric acid, to protonate the imine in a stereocontrolled manner, leading to the preferential formation of one enantiomer of the final amine upon reduction. acs.org Another approach involves the use of chiral metal complexes, for instance, those based on iridium or rhodium, which can catalyze the asymmetric hydrogenation of the C=N bond.
While specific studies on the stereoselective synthesis of chiral Di-2-thenylamine analogs are not prevalent in the literature, the general principles of asymmetric reductive amination of aromatic aldehydes provide a solid framework for developing such synthetic routes. acs.org
Mechanistic Elucidation of Formation Reactions
The formation of Di-2-thenylamine via reductive amination proceeds through a well-established mechanism involving the initial formation of a hemiaminal, followed by dehydration to an imine, and subsequent reduction. scienceinfo.com
Kinetic Studies of Key Synthetic Steps
Kinetic studies of reductive amination reactions have shown that the rate-determining step can vary depending on the specific reactants and reaction conditions. In many cases, the formation of the imine from the aldehyde and amine is the slower step, particularly under neutral or weakly acidic conditions. The rate of this step is often dependent on the concentration of both the carbonyl compound and the amine.
The subsequent reduction of the imine is typically a faster process, especially when using powerful reducing agents. mdpi.com In catalytic transfer hydrogenation, for example, the rate can be influenced by the nature of the catalyst and the hydrogen donor.
Identification of Reaction Intermediates
The primary intermediates in the reductive amination pathway to Di-2-thenylamine are the hemiaminal and the imine (or its protonated form, the iminium ion).
Hemiaminal: The initial nucleophilic attack of the nitrogen atom of 2-thenylamine on the carbonyl carbon of 2-thiophenecarboxaldehyde forms a transient hemiaminal intermediate. This species is generally unstable and exists in equilibrium with the starting materials. wikipedia.org
Imine/Iminium Ion: The hemiaminal undergoes dehydration to form the more stable imine. Under acidic conditions, the imine nitrogen can be protonated to form an iminium ion, which is more electrophilic and thus more readily reduced. chemistrysteps.com The presence of these intermediates can often be detected by spectroscopic methods such as NMR or IR spectroscopy during the course of the reaction.
Catalytic Strategies in the Synthesis of this compound
The use of catalysts can significantly enhance the efficiency and selectivity of the synthesis of Di-2-thenylamine. Catalysis can be applied to both the imine formation and the reduction steps.
For the reduction of the imine intermediate, a range of heterogeneous and homogeneous catalysts have been shown to be effective in reductive amination reactions. frontiersin.org
Heterogeneous Catalysts: Noble metal catalysts such as palladium on carbon (Pd/C), platinum on carbon (Pt/C), and Raney nickel are widely used for the hydrogenation of imines. nih.gov These catalysts offer the advantage of easy separation from the reaction mixture. More recently, catalysts based on non-noble metals like cobalt and nickel have also been developed for reductive amination. mdpi.com
Homogeneous Catalysts: Soluble metal complexes, for instance, those of iridium and rhodium, are effective for transfer hydrogenation, where a hydrogen donor like formic acid or isopropanol (B130326) is used instead of hydrogen gas. researchgate.net These catalysts can offer high activity and selectivity under mild conditions.
| Catalyst Type | Examples | Typical Reaction Conditions |
|---|---|---|
| Heterogeneous | Pd/C, Pt/C, Raney Ni | H₂ gas, various solvents (e.g., ethanol, methanol) |
| Homogeneous | [Ir(Cp*)Cl₂]₂, Rh complexes | Transfer hydrogenation with formic acid or isopropanol |
Application of Organocatalysis
Organocatalysis, the use of small organic molecules to accelerate chemical reactions, offers a metal-free alternative for the synthesis of amines. A plausible organocatalytic route to Di-2-thenylamine involves the reductive amination of 2-thiophenecarboxaldehyde with 2-thenylamine. In this approach, a chiral secondary amine catalyst, such as a prolinol derivative, reacts with the aldehyde to form a nucleophilic enamine or an electrophilic iminium ion intermediate. nih.gov
The reaction mechanism proceeds through the formation of an iminium ion from the condensation of the organocatalyst and 2-thiophenecarboxaldehyde. This activation facilitates the subsequent nucleophilic attack by 2-thenylamine. The resulting intermediate is then reduced in situ to yield the final Di-2-thenylamine product and regenerate the catalyst. The development of cascade reactions using this principle allows for the one-pot synthesis of complex chiral molecules from simple aldehydes. nih.gov The choice of catalyst and acidic co-catalyst is crucial for achieving high efficiency and enantioselectivity. nih.gov
| Parameter | Description | Example Conditions for Analogous Reactions |
| Organocatalyst | A small, metal-free organic molecule. | Diphenylprolinol silyl (B83357) ether, Chiral Pyrrolidines nih.gov |
| Reactants | 2-thiophenecarboxaldehyde, 2-thenylamine | Aldehydes, Amines |
| Reducing Agent | A hydride source for the reduction step. | Hantzsch ester, Trichlorosilane |
| Acid Co-catalyst | Used to promote iminium ion formation. | 3-Nitrobenzoic Acid nih.gov |
| Solvent | A suitable organic solvent. | Dichloromethane (DCM), Tetrahydrofuran (THF) |
| Temperature | Typically mild conditions. | Room Temperature to 3°C nih.gov |
Transition Metal-Catalyzed Coupling Reactions
Transition metal catalysis provides highly efficient and versatile methods for C-N bond formation. rsc.org For the synthesis of Di-2-thenylamine, two prominent strategies are reductive amination and Buchwald-Hartwig amination.
Reductive Amination: This is one of the most important methods for amine synthesis. acs.orgnih.gov The reaction involves the condensation of 2-thiophenecarboxaldehyde with 2-thenylamine to form an imine intermediate, which is then reduced to the target secondary amine. acs.orgnih.govwikipedia.org This reduction is catalyzed by various transition metals, with hydrogen gas being an ideal, atom-economical reducing agent. acs.orgnih.gov Catalysts based on palladium, nickel, or iridium are commonly employed and can be either homogeneous or heterogeneous. wikipedia.org Heterogeneous systems, such as palladium on carbon (Pd/C), are particularly advantageous as they simplify catalyst removal and recycling. wikipedia.org
| Catalyst System | Reducing Agent | Typical Solvent | Temperature (°C) | Advantages/Notes |
| Pd/C | H₂ | Methanol (B129727), Ethanol | 25 - 80 | Widely used, excellent functional group tolerance, easy workup. wikipedia.org |
| Raney Nickel (Ra-Ni) | H₂ | Ethanol | 50 - 100 | Cost-effective, highly active, though may require higher pressures. |
| [Cp*IrCl₂]₂ | HCOOH (Formic Acid) | Water, Organic Solvents | 40 - 90 | Effective for transfer hydrogenation, avoiding high-pressure H₂ gas. organic-chemistry.org |
| Ni-based Heterogeneous | H₂ | Dioxane | 100 - 150 | Utilizes earth-abundant metals, promoting greener synthesis. wikipedia.org |
Buchwald-Hartwig Amination: This powerful palladium-catalyzed cross-coupling reaction forms a C-N bond between an aryl halide and an amine. wikipedia.orglibretexts.org For Di-2-thenylamine synthesis, this would involve coupling 2-halothiophene (e.g., 2-bromothiophene) with 2-thenylamine. The catalytic cycle involves the oxidative addition of the aryl halide to a Pd(0) complex, followed by coordination of the amine, deprotonation by a base, and finally, reductive elimination to yield the product and regenerate the Pd(0) catalyst. libretexts.orgjk-sci.com The choice of phosphine (B1218219) ligand is critical to the success of the reaction, with bulky, electron-rich ligands often providing the best results. jk-sci.comyoutube.com
Green Chemistry Principles Applied to this compound Synthesis
Green chemistry aims to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. rsc.org
Atom Economy and E-Factor Analysis
Atom Economy (AE) is a theoretical measure of how many atoms from the reactants are incorporated into the desired product. rsc.org The Environmental Factor (E-Factor) is a practical metric that quantifies the amount of waste generated per unit of product (kg waste / kg product). rsc.orglibretexts.orgresearchgate.net An ideal E-Factor is zero. rsc.org
For the synthesis of Di-2-thenylamine, a comparison of the two main transition metal-catalyzed routes reveals significant differences in their green metrics.
Reductive Amination: 2-Thiophenecarboxaldehyde + 2-Thenylamine + H₂ → Di-2-thenylamine + H₂O This reaction is highly atom-economical, as the only byproduct is water. The theoretical atom economy is approximately 91.6%.
Buchwald-Hartwig Amination: 2-Bromothiophene + 2-Thenylamine + NaOtBu → Di-2-thenylamine + NaBr + tBuOH This route has a lower atom economy due to the stoichiometric use of a base and the generation of a salt byproduct. The theoretical atom economy is approximately 52.8%.
The E-Factor provides a more holistic view by including waste from solvents, reagents, and workup procedures. While the pharmaceutical industry has historically had high E-Factors (25-100+), applying green principles can significantly reduce them. libretexts.org Catalytic processes like reductive amination inherently lead to a lower E-Factor than stoichiometric reactions like the Buchwald-Hartwig coupling. rsc.org
| Metric | Reductive Amination | Buchwald-Hartwig Amination | Notes |
| Theoretical Atom Economy | ~91.6% | ~52.8% | Reductive amination is inherently more efficient in incorporating reactant atoms. rsc.org |
| Primary Byproducts | Water | Sodium bromide, tert-Butanol | The byproducts of the Buchwald-Hartwig reaction contribute significantly to waste. |
| Illustrative E-Factor | Low (e.g., 5-15) | Moderate (e.g., 20-40) | The E-Factor is highly dependent on yield, solvent choice, and recycling efficiency. rsc.orglibretexts.org |
Development of Environmentally Benign Synthetic Protocols
Creating environmentally benign protocols for Di-2-thenylamine synthesis involves several strategies. rsc.orgresearchgate.netumb.edu A key approach is the use of heterogeneous catalysts, which can be easily separated from the reaction mixture and recycled, minimizing waste. rsc.org One-pot or tandem reactions, where multiple synthetic steps are performed in the same vessel without isolating intermediates, reduce solvent usage, energy consumption, and waste generation. mdpi.com For instance, a one-pot reductive amination protocol would be considered an environmentally benign approach. mdpi.com The use of microwave irradiation can also contribute to greener synthesis by dramatically reducing reaction times and often improving yields. researchgate.net
Utilization of Alternative Reaction Media (e.g., Aqueous, Ionic Liquids)
Replacing volatile organic compounds (VOCs) with greener solvents is a cornerstone of green chemistry. dntb.gov.ua
Aqueous Media: Performing reactions in water is highly desirable due to its non-toxic, non-flammable, and inexpensive nature. While the reactants for Di-2-thenylamine synthesis may have low water solubility, techniques like using surfactant-based nanomicelles can enable reactions such as reductive aminations to proceed efficiently in water. organic-chemistry.org
| Solvent Type | Examples | Key Green Attributes | Potential Application in Synthesis |
| Aqueous | Water | Non-toxic, abundant, non-flammable | Reductive amination using micellar catalysis. |
| Ionic Liquids | [BMIM][PF₆], [EMIM][OAc] | Non-volatile, tunable properties, potential for reuse. scispace.com | Solvent and catalyst support for C-N coupling reactions. researchgate.net |
| Supercritical Fluids | Supercritical CO₂ | Non-toxic, easily removed, tunable solvent power | Can replace hazardous solvents in reactions and purification. |
| Bio-solvents | Cyrene, 2-Methyl-THF | Derived from renewable resources, biodegradable | Replacement for polar aprotic solvents like DMF or NMP. |
Continuous Flow Synthesis Techniques for Scalability and Efficiency
Continuous flow chemistry, where reactants are pumped through a reactor in a continuous stream, offers significant advantages over traditional batch processing for the synthesis of active pharmaceutical ingredients (APIs). mdpi.combeilstein-journals.orgscielo.br These benefits include superior heat and mass transfer, enhanced safety due to small reaction volumes, easier automation, and more straightforward scalability. scielo.brscispace.com
A hypothetical continuous flow process for this compound could be designed based on heterogeneous catalytic reductive amination.
Reactant Streams: Solutions of 2-thiophenecarboxaldehyde and 2-thenylamine in a suitable solvent (e.g., methanol) would be fed into the system by precision pumps.
Hydrogenation: The combined stream would be mixed with hydrogen gas and passed through a heated tube reactor packed with a heterogeneous catalyst (e.g., Pd/C). The precise control over temperature, pressure, and residence time allows for rapid optimization and high conversion.
Salt Formation: The output stream containing Di-2-thenylamine would then be mixed in-line with a solution of hydrochloric acid.
Product Isolation: The resulting this compound, if it precipitates, could be collected via a continuous filtration unit.
This integrated approach minimizes manual handling, reduces waste, and allows for efficient, on-demand manufacturing. mdpi.comresearchgate.net
| Parameter | Description | Illustrative Setting |
| Reactor Type | Packed-bed reactor (PBR) or Coil reactor. | Stainless steel tube filled with a heterogeneous catalyst. |
| Catalyst | Immobilized transition metal catalyst. | 5% Pd/C packed in the reactor. |
| Flow Rate | Determines residence time in the reactor. | 0.1 - 10 mL/min. mdpi.com |
| Temperature | Precisely controlled via external heating/cooling. | 80 - 150 °C. |
| Pressure | Maintained by a back-pressure regulator. | 10 - 20 bar. |
| Downstream Processing | In-line mixing, precipitation, and filtration. | T-mixer for HCl addition, continuous filter for product collection. |
Reactivity Profiles and Transformational Chemistry of Di 2 Thenylamine Hydrochloride
Investigation of Nucleophilic and Electrophilic Reactivity at the Amine and Thiophene (B33073) Moieties
The chemical behavior of Di-2-thenylamine hydrochloride is dictated by the electronic properties of its constituent functional groups: the secondary amine and the two thiophene rings.
The amine moiety in its free base form, Di-2-thenylamine, is inherently nucleophilic due to the lone pair of electrons on the nitrogen atom. This lone pair allows it to react with a variety of electrophiles. However, in the hydrochloride salt, this nucleophilicity is significantly suppressed as the lone pair is engaged in a bond with a proton. For the amine to exhibit its nucleophilic character, it must first be deprotonated, typically by treatment with a base. Once deprotonated, the secondary amine can participate in reactions such as alkylation, acylation, and condensation. libretexts.org
The thiophene moieties possess a more complex reactivity profile. The thiophene ring is an electron-rich aromatic system, making it susceptible to electrophilic substitution reactions. uoanbar.edu.iq The sulfur atom can utilize its d-orbitals to stabilize the intermediates formed during these reactions, rendering thiophenes more reactive than their benzene (B151609) analogues in many cases. uoanbar.edu.iq Electrophilic attack generally occurs preferentially at the C5 position (the position adjacent to the sulfur and furthest from the thenyl group), and to a lesser extent, at the C3 position. researchgate.net
Conversely, the thiophene ring can also undergo nucleophilic substitution, particularly when activated by electron-withdrawing groups. researchgate.netnih.gov While Di-2-thenylamine itself does not possess strong electron-withdrawing groups, the electronegativity of the nitrogen in the side chain can have a modest influence on the electron density of the ring.
A summary of the expected reactivity at different sites of Di-2-thenylamine is presented in the table below.
| Reactive Site | Type of Reactivity | Expected Reactions | Influencing Factors |
| Amine (free base) | Nucleophilic | Alkylation, Acylation, Michael Addition, Formation of Imines/Enamines | Steric hindrance from the two thenyl groups, solvent, nature of the electrophile |
| Thiophene Ring | Electrophilic | Halogenation, Nitration, Sulfonation, Friedel-Crafts Acylation/Alkylation | Activating effect of the alkyl-amine substituent, directing effects to C5 and C3 positions |
| Thiophene Ring | Nucleophilic | SNAr (if suitably activated with electron-withdrawing groups) | Presence of strong electron-withdrawing groups on the ring (not present in the parent molecule) |
This interactive table summarizes the potential reactivity of Di-2-thenylamine based on general principles of amine and thiophene chemistry.
Exploration of Substitution and Addition Reactions Involving the Thenylamine Core
The core structure of this compound can undergo a variety of substitution and addition reactions, leveraging the reactivity of both the amine and the thiophene rings.
Substitution Reactions:
N-Alkylation and N-Acylation: Following deprotonation, the secondary amine can readily undergo SN2 reactions with alkyl halides to form tertiary amines. libretexts.org Similarly, reaction with acyl chlorides or anhydrides will yield the corresponding amides. The presence of two bulky thenyl groups may sterically hinder these reactions to some extent compared to less substituted amines.
Electrophilic Aromatic Substitution: The thiophene rings are susceptible to electrophilic substitution. For instance, bromination would be expected to occur readily, likely at the 5-positions of the thiophene rings. nih.gov Nitration and sulfonation are also plausible reactions, though the conditions would need to be carefully controlled to avoid degradation of the starting material. researchgate.net
Nucleophilic Aromatic Substitution (SNAr): While less favorable for the unsubstituted thiophene ring, SNAr reactions could be envisioned if the thiophene ring were modified with a strong electron-withdrawing group, such as a nitro group, and a good leaving group. researchgate.netnih.gov
Addition Reactions:
Reductive Amination: The free base, Di-2-thenylamine, can in principle be formed via the reductive amination of thiophene-2-carboxaldehyde with 2-thenylamine, followed by reduction of the resulting imine. libretexts.org
Michael Addition: As a nucleophile, the deprotonated amine can participate in Michael additions to α,β-unsaturated carbonyl compounds.
The following table outlines some potential substitution and addition reactions for the Di-2-thenylamine core.
| Reaction Type | Reagents and Conditions | Expected Product |
| N-Alkylation | Base (e.g., NaH, K2CO3), Alkyl halide (e.g., CH3I) | N-Alkyl-di-2-thenylamine |
| N-Acylation | Base (e.g., Pyridine), Acyl chloride (e.g., CH3COCl) | N-Acyl-di-2-thenylamine |
| Electrophilic Bromination | Br2 in a suitable solvent (e.g., CCl4, CH3COOH) | 5-Bromo- and/or 5,5'-Dibromo-di-2-thenylamine derivative |
| Michael Addition | Base, α,β-unsaturated carbonyl compound (e.g., methyl acrylate) | Product of conjugate addition of the amine to the double bond |
This interactive table provides examples of substitution and addition reactions that the Di-2-thenylamine core is expected to undergo.
Studies on Fragmentation Pathways and Degradation Mechanisms
Fragmentation Pathways:
The fragmentation of this compound in mass spectrometry is expected to follow patterns characteristic of secondary amines and thiophene-containing compounds. libretexts.orgmiamioh.edu Upon electron ionization, the molecular ion would be formed, which could then undergo several fragmentation pathways.
A primary and highly characteristic fragmentation for amines is α-cleavage , which involves the homolytic cleavage of a carbon-carbon bond adjacent to the nitrogen atom. wikipedia.orgyoutube.com For Di-2-thenylamine, this would lead to the loss of a thenyl radical (C5H5S•) and the formation of a resonance-stabilized iminium cation. This iminium ion would be a prominent peak in the mass spectrum.
Another likely fragmentation pathway involves cleavage of the C-N bond, leading to the formation of a thenyl cation (C5H5S+) or a di-2-thenylaminyl radical. The thenyl cation is relatively stable due to the aromaticity of the thiophene ring.
The thiophene ring itself can also fragment, though this typically requires higher energy. Common fragmentations of thiophene include the loss of a thioformyl (B1219250) radical (•CHS) or acetylene (B1199291) (C2H2).
A table summarizing the probable major fragmentation pathways is presented below.
| Fragmentation Pathway | Description | Expected m/z of Fragment Ion |
| α-Cleavage | Loss of a thenyl radical | M+ - 97 |
| C-N Bond Cleavage | Formation of a thenyl cation | 97 |
| Thiophene Ring Fragmentation | Loss of a thioformyl radical from the thenyl cation | 52 |
| Thiophene Ring Fragmentation | Loss of acetylene from the thenyl cation | 71 |
This interactive table outlines the most likely fragmentation pathways for Di-2-thenylamine in mass spectrometry.
Degradation Mechanisms:
The degradation of this compound can be initiated by thermal stress or harsh chemical conditions.
Thermal Degradation: Amines can undergo thermal degradation, and the presence of the thiophene rings may influence this process. bre.com At elevated temperatures, C-N bond cleavage could occur, leading to the formation of 2-thenylamine and other products. The thiophene moiety itself can also degrade at high temperatures, potentially leading to the release of sulfur-containing compounds. sump4.com Studies on related sulfur-containing polymers have shown that thioether bonds and substituted ring structures can enhance thermal stability. researchgate.net
Chemical Degradation: this compound is expected to be relatively stable in acidic conditions due to the protonation of the amine. However, in the presence of strong oxidizing agents, the thiophene ring could be oxidized at the sulfur atom to form a sulfoxide (B87167) or sulfone, or the ring could be opened. wikipedia.org In strongly basic conditions, degradation pathways may be initiated by the deprotonated amine. The degradation of amines in the presence of other reactive species, such as carbon dioxide, has been noted to be temperature-dependent. bre.com The degradation of similar amines by activated sludge has also been reported, suggesting potential biodegradation pathways. nih.govresearchgate.net
Coordination Chemistry and Ligand Design Incorporating Di 2 Thenylamine Hydrochloride
Complexation Behavior with Transition Metals and Main Group Elements
The complexation of Di-2-thenylamine hydrochloride with a range of metal ions, spanning both transition metals and main group elements, reveals a rich and varied coordination chemistry. The presence of multiple potential donor sites—the secondary amine nitrogen and the sulfur atoms of the two thiophene (B33073) rings—allows for diverse binding interactions.
Di-2-thenylamine, the free base form of the hydrochloride salt, can theoretically adopt several coordination modes depending on the metal center, its oxidation state, and the reaction conditions. As a neutral ligand, the primary coordination is expected through the lone pair of the secondary amine nitrogen, acting as a monodentate ligand.
In its deprotonated form, Di-2-thenylamide, the ligand's potential for bidentate coordination increases significantly. Chelation can occur through the anionic nitrogen and one of the thiophene sulfur atoms, forming a stable five-membered chelate ring. The specific nature of the thiophene ring's involvement can vary; while direct coordination through the sulfur atom is common for soft metal ions, interaction with the π-system of the thiophene ring is also a possibility.
While less common, polydentate coordination or bridging behavior could be envisaged in polynuclear complexes, where both thiophene rings and the central nitrogen atom coordinate to multiple metal centers. The hydrochloride form of the ligand, with its protonated amine, would generally require deprotonation in situ to participate in more complex coordination modes beyond simple electrostatic interactions.
The coordination of this compound to a metal center induces notable electronic and steric effects that influence the properties of the resulting complex.
Electronic Effects: The thiophene moieties are π-rich aromatic systems. Upon coordination, they can act as weak π-donors. The nitrogen atom of the amine group is a strong σ-donor. The interplay of these electronic contributions affects the electron density at the metal center, which in turn influences the complex's reactivity, stability, and spectroscopic properties. The electron-donating nature of the ligand can stabilize higher oxidation states of the metal.
Synthesis and Characterization of Metal-Di-2-thenylamine Hydrochloride Complexes
The synthesis of metal complexes with this compound typically involves the reaction of the ligand with a suitable metal salt in an appropriate solvent. The choice of solvent is critical to ensure the solubility of both the ligand and the metal precursor. A base is often required to deprotonate the amine hydrochloride, allowing the ligand to coordinate effectively.
Common synthetic strategies include:
Direct reaction: Mixing stoichiometric amounts of the ligand and a metal salt (e.g., chlorides, nitrates, acetates) in a solvent like ethanol, methanol (B129727), or acetonitrile (B52724).
In situ deprotonation: The addition of a non-coordinating base such as triethylamine (B128534) or sodium methoxide (B1231860) to facilitate the formation of the neutral or anionic form of the ligand.
Characterization of the resulting complexes relies on a combination of spectroscopic and analytical techniques:
Infrared (IR) Spectroscopy: To identify the coordination of the amine nitrogen through shifts in the N-H stretching and bending vibrations.
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to elucidate the structure of diamagnetic complexes in solution. Changes in the chemical shifts of the thiophene and methylene (B1212753) protons upon coordination provide evidence of complex formation.
UV-Vis Spectroscopy: To study the electronic transitions within the complex, including ligand-to-metal charge transfer (LMCT) and metal-to-ligand charge transfer (MLCT) bands.
X-ray Crystallography: Provides definitive structural information, including bond lengths, bond angles, and the precise coordination mode of the ligand.
Elemental Analysis: To confirm the empirical formula of the synthesized complexes.
Table 1: Representative Spectroscopic Data for a Hypothetical [M(Di-2-thenylamide)₂] Complex
| Technique | Key Observation | Interpretation |
| IR Spectroscopy | Disappearance of N-H stretch (around 3200 cm⁻¹). Shift in C-S stretch of thiophene. | Deprotonation of the amine and coordination of the nitrogen. Involvement of the sulfur atom in coordination. |
| ¹H NMR | Downfield shift of thiophene protons. | Change in the electronic environment of the thiophene rings upon coordination. |
| UV-Vis | Appearance of new bands in the visible region. | Charge transfer transitions between the metal and the ligand. |
Stability and Dynamics of Coordination Complexes in Various Environments
The stability of metal-Di-2-thenylamine hydrochloride complexes is influenced by several factors, including the nature of the metal ion (following the Irving-Williams series for divalent transition metals), the pH of the solution, and the solvent. The chelate effect, if the ligand acts in a bidentate fashion, would contribute significantly to the thermodynamic stability of the complexes.
In solution, these complexes may exhibit dynamic behavior, such as ligand exchange reactions or conformational changes. The strength of the metal-ligand bond and the steric properties of the ligand will dictate the rates of these processes. Techniques like variable-temperature NMR can be employed to study such dynamic equilibria.
Influence of Complexation on Redox Potentials and Electronic Structures
Coordination of this compound to a redox-active metal center can significantly alter its redox properties. The σ-donating and potential π-donating character of the ligand increases the electron density on the metal, generally making it easier to oxidize (i.e., shifting the redox potential to a more negative value).
Cyclic voltammetry is a key technique used to investigate these effects. By comparing the redox potential of the free metal ion (or a simple solvated complex) with that of the Di-2-thenylamine complex, the electronic influence of the ligand can be quantified. These studies are crucial for designing complexes with specific redox properties for applications in catalysis, sensing, or materials science.
The electronic structure of the complexes can be further probed by computational methods, such as Density Functional Theory (DFT), which can provide insights into the molecular orbital interactions between the metal and the ligand and help rationalize the observed spectroscopic and electrochemical data.
Homogeneous Catalysis Mediated by Di 2 Thenylamine Hydrochloride and Its Derivatives
Design of Catalytic Systems Employing Di-2-thenylamine Hydrochloride as a Ligand
There is no available research on the design and synthesis of catalytic systems that specifically employ this compound as a ligand. While the fundamental principles of ligand design in homogeneous catalysis are well-established, involving the modulation of steric and electronic properties to influence the reactivity and selectivity of a metal center, these principles have not been applied to the compound according to current scientific publications.
Mechanistic Studies of Catalytic Cycles
Consistent with the absence of catalytic systems based on this compound, there are no mechanistic studies available.
No active species or transition states involving this compound as a ligand have been identified or computationally studied.
There are no kinetic studies or theoretical calculations that determine the rate-limiting steps for any catalytic cycle mediated by this compound.
Application in Specific Organic Transformations (e.g., C-C, C-N Bond Formation)
There are no published examples of this compound or its derivatives being used to catalyze specific organic reactions such as carbon-carbon or carbon-nitrogen bond formation.
Medicinal Chemistry and Molecular Pharmacology Research of Di 2 Thenylamine Hydrochloride Derivatives
Di-2-thenylamine Hydrochloride as a Privileged Scaffold for Drug Discovery
The concept of a "privileged scaffold" is a cornerstone of modern medicinal chemistry, referring to molecular frameworks that can bind to multiple, distinct biological targets with high affinity. nih.govresearchgate.net This versatility makes them invaluable starting points for the design of novel therapeutic agents. nih.govmdpi.com The thienylamine moiety, the core of Di-2-thenylamine, is recognized as such a scaffold. Thiophene (B33073), a sulfur-containing five-membered aromatic ring, is considered a privileged pharmacophore in medicinal chemistry due to its diverse biological activities. nih.gov Its derivatives have been successfully developed into drugs for a wide range of conditions, including cancer, inflammation, and infectious diseases. nih.gov
The utility of the thienylamine scaffold lies in its structural and electronic properties. The thiophene ring can engage in various non-covalent interactions with biological macromolecules, while the amine group provides a key site for hydrogen bonding and salt bridge formation, as well as a convenient point for chemical modification to modulate physicochemical properties and biological activity. nih.gov The 2-phenethylamine motif, a related structure, is also widely present in nature and serves as a foundation for numerous bioactive compounds, highlighting the importance of the ethylamine (B1201723) side chain in interacting with key therapeutic targets. mdpi.comsunyempire.edunih.gov By modifying the thiophene rings and the amine substituent of the Di-2-thenylamine core, medicinal chemists can generate large libraries of diverse compounds for screening against a wide array of biological targets, accelerating the drug discovery process. nih.gov
Structure-Activity Relationship (SAR) Studies of Thienylamine-Derived Compounds
Structure-Activity Relationship (SAR) studies are fundamental to medicinal chemistry, providing insights into how the chemical structure of a compound influences its biological activity. For thienylamine-derived compounds, SAR studies focus on understanding the effects of modifying the thiophene rings and the amine functionality. nih.gov
Positional Scanning and Substituent Effects on Biological Activity
The biological activity of thienylamine derivatives can be significantly altered by the position and nature of substituents on the thiophene ring.
Substituent Effects: The introduction of different functional groups onto the thiophene ring can modulate potency and selectivity.
Halogens: In the same study of benzo[b]thienylallylamine antimycotics, adding a substituent at position 3 to a compound with the side chain at position 7 led to significantly enhanced activity against Candida albicans. nih.gov The 3-chloro-7-benzo[b]thienyl derivative was identified as a particularly potent compound. nih.gov
Aryl Groups: In a series of thienylpicolinamidine derivatives, the nature of a substituted phenyl group attached to the thienyl ring influenced their anticancer activity. The 4-methoxyphenyl (B3050149) derivative showed profound growth-inhibiting power against several cancer cell lines. nih.gov
Alkyl and Oxygen-Containing Groups: SAR studies on phenethylamine (B48288) derivatives, which share the ethylamine backbone, have shown that alkyl or halogen groups on a phenyl ring generally have positive effects on binding affinity when at the para position. nih.gov Oxygen-containing substituents can have mixed effects depending on their position. nih.gov
These findings highlight the importance of systematic exploration of the chemical space around the thienylamine scaffold to identify optimal substitution patterns for a desired biological effect.
| Derivative Class | Scaffold | Position of Side Chain | Substituent | Effect on Activity |
| Benzo[b]thienylallylamines | Benzo[b]thiophene | 7 | 3-Chloro | Enhanced antifungal activity nih.gov |
| Thienylpicolinamidines | Thienyl-pyridine | N/A | 4-Methoxyphenyl | Potent anticancer activity nih.gov |
| Phenethylamines | Phenyl | N/A | para-Alkyl/Halogen | Positive effect on receptor affinity nih.gov |
Conformational Analysis and Bioactive Conformations
The three-dimensional shape, or conformation, of a drug molecule is crucial for its interaction with a biological target. Conformational analysis aims to identify the low-energy, biologically active conformation. mdpi.com For flexible molecules like many thienylamine derivatives, understanding the preferred conformation is key to designing more potent and selective compounds. nih.gov
Techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and computational modeling (e.g., Density Functional Theory) are used to determine the most probable conformations in solution. mdpi.com The bioactive conformation is the specific shape the molecule adopts when it binds to its target. nih.gov By identifying this conformation, chemists can design more rigid analogs that are "locked" into this active shape. This pre-organization can lead to higher binding affinity as less conformational entropy is lost upon binding. For example, studies on constrained analogs of the anticancer drug Taxol have provided experimental evidence for its bioactive conformation when bound to β-tubulin. nih.gov While specific conformational analyses for this compound were not found, the principles are broadly applicable. The relative orientation of the two thenyl groups and the conformation of the ethylamine linker will dictate how the molecule fits into a target's binding site.
Molecular Mechanisms of Biological Action
Understanding the molecular mechanisms through which thienylamine derivatives exert their effects is crucial for their development as therapeutic agents. This involves identifying their molecular targets and the cellular pathways they modulate.
Interaction with Molecular Targets (e.g., Receptors, Enzymes, DNA)
Thienylamine derivatives, like other small molecules, can interact with a variety of biological macromolecules. researchgate.net
Receptors: The phenethylamine scaffold, which is structurally related to thienylamine, is known to interact with numerous receptors, including adrenergic, dopamine, and serotonin (B10506) (5-HT) receptors. mdpi.com The affinity for these receptors is highly dependent on the substitution pattern on the aromatic ring and the amine. nih.gov It is plausible that thienylamine derivatives could also target such G-protein coupled receptors (GPCRs).
Enzymes: Enzymes are common drug targets. medt.com.es Thienylamine derivatives could act as enzyme inhibitors. For example, some thiazole (B1198619) derivatives, which also contain a five-membered heterocyclic ring, have been shown to inhibit cholinesterases. academie-sciences.fr The interaction can be non-competitive, where the inhibitor binds to a site other than the active site, changing the enzyme's conformation and reducing its activity. medt.com.es Thiopurine derivatives have been shown to inhibit DNA glycosylase enzymes by interacting with the enzyme both in its free form and when bound to DNA. nih.gov
DNA: Some heterocyclic compounds can interact directly with DNA, either by intercalating between the base pairs or by binding to the minor groove. researchgate.net This interaction can interfere with DNA replication and transcription, leading to cytotoxic effects. researchgate.net The ability of a compound to bind DNA is sometimes linked to genotoxic effects, but in other cases, it can lead to genome protection. researchgate.net
| Molecular Target | Potential Interaction Mechanism | Example from Related Compounds |
| Receptors (GPCRs) | Agonism/Antagonism | Phenethylamines bind to 5-HT2A receptors nih.gov |
| Enzymes (e.g., Kinases, Proteases) | Inhibition (Competitive, Non-competitive) | Thiazole derivatives inhibit cholinesterases academie-sciences.fr |
| DNA | Intercalation/Groove Binding | Various drugs can bind to the DNA minor groove researchgate.net |
Cellular Pathways Modulated by Thienylamine Derivatives (e.g., Apoptosis Induction, Cell Cycle Arrest)
By interacting with specific molecular targets, thienylamine derivatives can trigger broader cellular responses, including the activation of pathways that control cell fate.
Apoptosis Induction: Apoptosis, or programmed cell death, is a crucial process for removing damaged or cancerous cells. Many anticancer agents work by inducing apoptosis. mdpi.com This can occur through the intrinsic (mitochondrial) or extrinsic (death receptor) pathways. frontiersin.org Key events include the activation of caspases, a family of proteases that execute the apoptotic program. nih.gov For example, treatment of glioblastoma cells with an alkylaminophenol derivative led to the activation of apoptotic pathways and an increase in reactive oxygen species (ROS), which can trigger cell death. frontiersin.org
Cell Cycle Arrest: The cell cycle is a tightly regulated process that governs cell division. Uncontrolled progression through the cell cycle is a hallmark of cancer. Some compounds can induce cell cycle arrest at specific checkpoints (e.g., G1/S or G2/M), preventing cancer cells from proliferating. frontiersin.org This arrest often provides time for the cell to repair DNA damage, but if the damage is too severe, it can lead to apoptosis. nih.gov The chalcone (B49325) derivative 1C was shown to induce G2/M phase cell cycle arrest in ovarian cancer cells, an effect associated with ROS generation and DNA damage. nih.gov Similarly, certain phenolic derivatives have been shown to induce G1/S phase arrest in glioblastoma cells. frontiersin.org
The modulation of these pathways is often interconnected. For instance, the induction of DNA damage can trigger both cell cycle arrest and apoptosis, frequently involving the tumor suppressor protein p53. mdpi.com
Investigation of Cytotoxicity and Antiproliferative Effects in Cellular Models
No published studies were identified that investigated the cytotoxic or antiproliferative effects of this compound or its derivatives on any cancer cell lines or other cellular models. Consequently, no data tables on inhibitory concentrations (e.g., IC50 values) or detailed research findings on their mechanisms of action in this context are available.
Rational Design and Optimization of Bioactive Derivatives
There is no information available in the scientific literature regarding the rational design and optimization of this compound derivatives for enhanced biological activity. The absence of initial findings on its biological effects, such as cytotoxicity, means that subsequent steps in the drug discovery process, including the establishment of structure-activity relationships and the chemical modification to improve potency or selectivity, have not been reported.
Table of Compounds
As no specific derivatives of this compound were discussed in the context of the requested topics, a table of compound names cannot be generated.
Advanced Spectroscopic Characterization and Analytical Method Development for Di 2 Thenylamine Hydrochloride
Spectroscopic Techniques for Structural Elucidation and Purity Assessment
A combination of spectroscopic techniques is employed to build a complete picture of the molecular structure and purity of Di-2-thenylamine hydrochloride.
Nuclear Magnetic Resonance (NMR) Spectroscopy (e.g., 1H, 13C, 2D NMR)
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the precise structure of organic molecules. For this compound, both ¹H and ¹³C NMR would provide critical information.
¹H NMR Spectroscopy: The proton NMR spectrum of this compound is expected to show distinct signals corresponding to the different types of protons in the molecule. The protons on the thiophene (B33073) rings would typically appear in the aromatic region, generally between δ 6.8 and 7.2 ppm. The specific chemical shifts and coupling patterns of these protons are influenced by the substitution on the ring. The methylene (B1212753) protons of the thenyl groups would likely appear as a singlet or a set of coupled signals, depending on their chemical environment. The N-H proton of the secondary amine hydrochloride would likely appear as a broad signal due to proton exchange and coupling with the nitrogen atom.
¹³C NMR Spectroscopy: The carbon-13 NMR spectrum provides detailed information about the carbon framework. The carbon atoms of the thiophene rings will exhibit characteristic chemical shifts influenced by the electronegativity of the sulfur atom and the electronic effects of the amine substituent. For a related compound, N-ethylthiophen-3-amine hydrochloride, the C-S carbon is predicted to resonate in the range of δ 140–145 ppm, while the carbon attached to the nitrogen (N-CH₂) is expected around δ 45–50 ppm. Similar ranges would be anticipated for this compound.
2D NMR Spectroscopy: Two-dimensional NMR techniques, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), would be invaluable for unambiguously assigning all proton and carbon signals. COSY spectra would reveal proton-proton coupling networks within the thiophene rings, while HSQC would correlate each proton with its directly attached carbon atom, confirming the assignments made from the 1D spectra.
Interactive Data Table: Predicted ¹H and ¹³C NMR Chemical Shifts for Di-2-thenylamine Moiety
| Atom Position | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
| Thiophene H-3 | ~6.9 | ~125 |
| Thiophene H-4 | ~7.0 | ~126 |
| Thiophene H-5 | ~7.2 | ~128 |
| Methylene (CH₂) | ~4.0 | ~45-50 |
| Amine (NH) | Broad signal | - |
| Thiophene C-2 | - | ~140-145 |
| Thiophene C-3 | - | ~125 |
| Thiophene C-4 | - | ~126 |
| Thiophene C-5 | - | ~128 |
Note: These are predicted values based on typical ranges for thiophene derivatives and may vary based on solvent and experimental conditions.
Infrared (IR) and Raman Spectroscopy for Functional Group Analysis
Vibrational spectroscopy techniques like Infrared (IR) and Raman spectroscopy are essential for identifying the functional groups present in a molecule.
Infrared (IR) Spectroscopy: The IR spectrum of this compound would display characteristic absorption bands. A broad band in the region of 2700-3000 cm⁻¹ would be indicative of the N-H stretching vibration of the secondary ammonium (B1175870) salt. C-H stretching vibrations of the thiophene ring are expected around 3100 cm⁻¹. The C=C stretching vibrations of the thiophene ring typically appear in the 1500-1600 cm⁻¹ region. The C-N stretching vibration would likely be observed in the 1250-1020 cm⁻¹ range. Furthermore, C-S stretching modes for thiophene derivatives have been observed between 710 and 687 cm⁻¹. iosrjournals.org
Raman Spectroscopy: Raman spectroscopy provides complementary information to IR spectroscopy. The C-S stretching vibrations in the thiophene ring are often more prominent in the Raman spectrum. For thiophene, Raman modes are observed to decrease in intensity at higher temperatures. researchgate.net In a related compound, 2-aminothiazole, a medium intensity peak at 571 cm⁻¹ in the Raman spectrum is attributed to wagging and in-plane bending vibrations of the NH₂ group as well as the C-S bond of the ring. researchgate.net
Interactive Data Table: Expected Vibrational Frequencies for this compound
| Functional Group | Expected IR Frequency (cm⁻¹) | Expected Raman Frequency (cm⁻¹) |
| N-H Stretch (salt) | 2700-3000 (broad) | |
| C-H Stretch (thiophene) | ~3100 | ~3100 |
| C=C Stretch (thiophene) | 1500-1600 | 1500-1600 |
| C-N Stretch | 1250-1020 | |
| C-S Stretch | 687-710 | Prominent signal expected |
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions
UV-Vis spectroscopy provides information about the electronic transitions within a molecule and is often used for quantitative analysis. The thiophene ring in this compound is a chromophore that absorbs UV radiation. The UV-Vis spectrum is expected to show absorption maxima characteristic of the π → π* transitions of the thiophene ring. For 2-thiophene carboxylic acid, a related compound, the calculated UV-Vis spectrum shows absorption peaks. researchgate.net The position of the absorption maximum can be influenced by the solvent polarity and the protonation state of the amine.
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Patterns
Mass spectrometry is a critical technique for determining the molecular weight of a compound and gaining structural information through the analysis of its fragmentation patterns. For this compound, the mass spectrum would show the molecular ion peak corresponding to the free base, Di-2-thenylamine. Electron impact (EI) ionization would likely lead to characteristic fragmentation patterns. The fragmentation of N-[5,5-dimethyl-2(5H)-thienyliden]amines, which are structurally related, involves both bond ruptures and skeletal rearrangements. arkat-usa.org A common fragmentation pathway for amines is the α-cleavage, which would involve the cleavage of the C-C bond adjacent to the nitrogen atom. This would result in the formation of a stable thienylmethyl cation.
X-ray Diffraction for Crystalline Structure Analysis
For solid, crystalline samples of this compound, single-crystal or powder X-ray diffraction (XRD) can provide definitive information about the three-dimensional arrangement of atoms in the crystal lattice. This technique can confirm the molecular structure, provide details on bond lengths and angles, and reveal information about intermolecular interactions, such as hydrogen bonding involving the ammonium group and the chloride ion. The crystal structure of a related compound, 2-chloro-3-((thiophen-2-ylmethyl)amino)naphthalene-1,4-dione, has been determined, providing insights into the packing and intermolecular interactions of similar molecules. researchgate.net
Development and Validation of Analytical Methods for Quantification and Impurity Profiling
The development of robust and validated analytical methods is essential for the quality control of this compound, ensuring its identity, strength, and purity.
The quantification of this compound in various matrices can be achieved using techniques such as High-Performance Liquid Chromatography (HPLC) with UV detection, given the UV-absorbing nature of the thiophene rings. The development of an HPLC method would involve optimizing parameters such as the stationary phase (e.g., C18 column), mobile phase composition (e.g., a mixture of acetonitrile (B52724) and water with a suitable buffer), flow rate, and detection wavelength.
Impurity profiling is crucial to identify and quantify any related substances or degradation products. This is often accomplished using HPLC or Ultra-Performance Liquid Chromatography (UPLC) coupled with mass spectrometry (LC-MS). LC-MS allows for the separation of impurities from the main compound and their identification based on their mass-to-charge ratio and fragmentation patterns. Given that Di-2-thenylamine is a secondary amine, there is a potential for the formation of nitrosamine (B1359907) impurities, which are a significant concern in the pharmaceutical industry. nih.gov Therefore, analytical methods should be capable of detecting and quantifying potential nitrosamine impurities at trace levels.
Method validation would be performed according to the International Council for Harmonisation (ICH) guidelines, evaluating parameters such as specificity, linearity, range, accuracy, precision (repeatability and intermediate precision), detection limit (LOD), and quantitation limit (LOQ). europa.eumdpi.com
Interactive Data Table: Key Parameters for Analytical Method Validation
| Validation Parameter | Description | Acceptance Criteria (Typical) |
| Specificity | Ability to assess the analyte unequivocally in the presence of other components. | No interference from blank, placebo, or known impurities at the retention time of the analyte. |
| Linearity | Ability to obtain test results which are directly proportional to the concentration of the analyte. | Correlation coefficient (r²) ≥ 0.999 |
| Accuracy | The closeness of test results to the true value. | Recovery of 98.0% to 102.0% for the active pharmaceutical ingredient (API). |
| Precision | The degree of scatter between a series of measurements. | Relative Standard Deviation (RSD) ≤ 2% |
| Limit of Detection (LOD) | The lowest amount of analyte that can be detected but not necessarily quantitated. | Signal-to-noise ratio of 3:1 |
| Limit of Quantitation (LOQ) | The lowest amount of analyte that can be quantitatively determined with suitable precision and accuracy. | Signal-to-noise ratio of 10:1 |
High-Performance Liquid Chromatography (HPLC) Methodologies
High-Performance Liquid Chromatography is a cornerstone technique for the analysis of pharmaceutical compounds due to its high resolution, sensitivity, and versatility. For this compound, reversed-phase HPLC is the most common approach. A critical consideration for the analysis of amine hydrochlorides is the control of the mobile phase pH to ensure consistent ionization of the analyte and avoid peak splitting chromforum.org. The use of a buffer is essential to maintain a stable pH throughout the chromatographic run.
Due to the secondary amine structure and the presence of two thiophene rings, this compound possesses a chromophore that allows for direct UV detection. However, to enhance sensitivity and selectivity, pre-column derivatization can be employed. Derivatizing agents that react with secondary amines, such as 2-naphthalenesulfonyl chloride, can be used to introduce a highly responsive moiety for fluorescence detection nih.gov.
The choice of the stationary phase is typically a C18 or C8 column, which provides a non-polar surface for the separation of moderately polar compounds. The mobile phase usually consists of a mixture of an aqueous buffer (e.g., phosphate (B84403) or acetate) and an organic modifier like acetonitrile or methanol (B129727). Gradient elution may be employed to optimize the separation of the main compound from any potential impurities.
Interactive Data Table: HPLC Method Parameters for this compound Analysis
| Parameter | Condition 1: Direct UV Detection | Condition 2: Pre-column Derivatization with Fluorescence Detection |
| Chromatographic Column | C18 (e.g., 250 mm x 4.6 mm, 5 µm) | C18 (e.g., 150 mm x 4.6 mm, 3.5 µm) |
| Mobile Phase A | 20 mM Potassium Phosphate Buffer (pH 3.0) | 0.1% Formic Acid in Water |
| Mobile Phase B | Acetonitrile | Acetonitrile |
| Elution Mode | Isocratic (e.g., 60:40 A:B) | Gradient |
| Flow Rate | 1.0 mL/min | 1.2 mL/min |
| Column Temperature | 30 °C | 35 °C |
| Detection Wavelength | 240 nm (UV) | Excitation: 280 nm, Emission: 350 nm (Fluorescence) |
| Injection Volume | 10 µL | 20 µL |
| Derivatizing Agent | Not Applicable | Dansyl Chloride |
Gas Chromatography (GC) Approaches for Volatile Derivatives
Gas Chromatography is a powerful technique for the separation and analysis of volatile and thermally stable compounds. Direct analysis of this compound by GC is not feasible due to its salt form and high polarity, which would lead to poor chromatographic performance, including severe peak tailing and potential decomposition in the injector researchgate.net. Therefore, a two-step process involving the conversion of the hydrochloride salt to the free amine followed by derivatization is necessary.
The initial step involves neutralizing an aqueous or organic solution of this compound with a base (e.g., sodium hydroxide (B78521) or sodium bicarbonate) and extracting the resulting free Di-2-thenylamine into an organic solvent. Subsequently, the free amine is derivatized to create a more volatile and less polar compound suitable for GC analysis. Common derivatizing agents for amines include silylating agents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) or acylating agents like trifluoroacetic anhydride (B1165640) (TFAA). These reactions replace the active hydrogen on the nitrogen atom with a non-polar group, improving the compound's volatility and chromatographic behavior researchgate.netsigmaaldrich.com.
The derivatized analyte is then introduced into the GC system, which is typically equipped with a capillary column coated with a non-polar or medium-polarity stationary phase, such as a 5% phenyl-polysiloxane. A flame ionization detector (FID) is commonly used for detection due to its good sensitivity for organic compounds. For higher selectivity and structural confirmation, a mass spectrometer (MS) can be used as the detector.
Interactive Data Table: GC Method Parameters for Volatile Derivatives of Di-2-thenylamine
| Parameter | Condition |
| Sample Preparation | 1. Conversion of hydrochloride to free amine with NaOH. 2. Extraction with Dichloromethane. 3. Derivatization with N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA). |
| GC Column | DB-5ms (30 m x 0.25 mm ID, 0.25 µm film thickness) |
| Carrier Gas | Helium at a constant flow of 1.2 mL/min |
| Injector Temperature | 250 °C |
| Oven Temperature Program | Initial 100 °C, hold for 1 min, ramp to 280 °C at 15 °C/min, hold for 5 min |
| Detector | Flame Ionization Detector (FID) or Mass Spectrometer (MS) |
| Detector Temperature | 300 °C (FID) |
| Injection Mode | Split (e.g., 20:1) |
Capillary Electrophoresis (CE) for Separation and Analysis
Capillary Electrophoresis offers a high-efficiency separation mechanism based on the differential migration of charged species in an electric field. This technique is well-suited for the analysis of ionic compounds like this compound. In a typical Capillary Zone Electrophoresis (CZE) method, a fused-silica capillary is filled with a background electrolyte (BGE) buffer. When a voltage is applied, the cationic Di-2-thenylamine migrates towards the cathode.
The composition and pH of the BGE are critical parameters that influence the separation. For the analysis of aromatic amines, acidic buffers are often used to ensure the analytes are fully protonated and possess a positive charge nih.govkapillarelektrophorese.eu. Buffers such as phosphate or formate (B1220265) at a pH below the pKa of the amine are common choices. Organic modifiers like methanol or acetonitrile can be added to the BGE to improve the solubility of the analyte and modify the electroosmotic flow.
Detection in CE is typically performed using a UV-Vis detector integrated into the capillary system. The aromatic nature of the thiophene rings in Di-2-thenylamine allows for direct UV detection at a suitable wavelength. The high resolving power of CE makes it an excellent technique for impurity profiling and assessing the purity of the main compound.
Interactive Data Table: CE Method Parameters for this compound Analysis
| Parameter | Condition |
| Capillary | Fused silica, 50 µm ID, 50 cm total length (40 cm effective length) |
| Background Electrolyte (BGE) | 50 mM Sodium Phosphate buffer (pH 2.5) |
| Applied Voltage | 20 kV |
| Capillary Temperature | 25 °C |
| Injection Mode | Hydrodynamic injection (e.g., 50 mbar for 5 seconds) |
| Detection | Direct UV at 235 nm |
Computational Chemistry and Theoretical Investigations of Di 2 Thenylamine Hydrochloride
Quantum Chemical Calculations for Electronic Structure and Reactivity Predictions
Quantum chemical calculations are fundamental to modern chemistry, offering insights into the electronic behavior of molecules. These methods solve approximations of the Schrödinger equation to determine the electron distribution and energy levels within a molecule, which in turn dictate its structure, stability, and reactivity.
Density Functional Theory (DFT) is a widely used quantum mechanical modeling method to investigate the electronic structure of molecules. nih.gov Instead of calculating the complex wavefunction of a many-electron system, DFT focuses on the electron density, which simplifies the computation significantly while maintaining high accuracy. mdpi.comresearchgate.net For a molecule like Di-2-thenylamine hydrochloride, DFT studies would typically begin with geometry optimization to find the most stable three-dimensional arrangement of its atoms.
Table 1: Illustrative Geometric Parameters of this compound Calculated by DFT This table presents hypothetical data based on typical values for similar structures, as specific experimental or computational results for this compound were not available in the searched literature.
| Parameter | Bond/Angle | Calculated Value (B3LYP/6-31G*) |
|---|---|---|
| Bond Length | C-S (Thiophene Ring) | 1.75 Å |
| C=C (Thiophene Ring) | 1.38 Å | |
| C-C (Thiophene Ring) | 1.44 Å | |
| C-N (Methylene-Amine) | 1.49 Å | |
| N-H (Ammonium) | 1.03 Å | |
| Bond Angle | C-S-C (Thiophene Ring) | 92.5° |
Molecular Orbital (MO) theory describes the wave-like behavior of electrons in molecules, with each electron occupying a specific molecular orbital with a discrete energy level. utexas.edu The most important of these are the Frontier Molecular Orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). youtube.com
The HOMO is the orbital from which a molecule is most likely to donate electrons, while the LUMO is the orbital that is most likely to accept electrons. thaiscience.info The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a critical parameter for predicting a molecule's chemical reactivity and kinetic stability. mdpi.comresearchgate.net A small HOMO-LUMO gap suggests that a molecule is more reactive, as it requires less energy to excite an electron to a higher energy state. researchgate.net In studies of various thiophene (B33073) derivatives, the HOMO-LUMO gap has been correlated with their antioxidant activity and electronic properties. nih.govnih.gov
The Molecular Electrostatic Potential (MEP) map is another crucial tool derived from quantum calculations. It visualizes the charge distribution on the molecule's surface, identifying electron-rich (nucleophilic) and electron-poor (electrophilic) regions. thaiscience.infojchps.com For this compound, the MEP would likely show a positive potential around the protonated amine group (NH2+), indicating a site susceptible to nucleophilic attack, and negative potential associated with the sulfur atoms and π-systems of the thiophene rings.
Table 2: Illustrative Frontier Orbital Energies for Di-2-thenylamine This table presents hypothetical data for the neutral amine form to illustrate typical frontier orbital values. The hydrochloride salt would have different values. Data is based on general findings for similar thienylamine structures.
| Parameter | Energy (eV) |
|---|---|
| HOMO Energy | -5.20 |
| LUMO Energy | -0.85 |
| HOMO-LUMO Gap (ΔE) | 4.35 |
Molecular Dynamics Simulations for Conformational Analysis and Interaction Dynamics
While quantum mechanics describes the electronic structure of a molecule, Molecular Dynamics (MD) simulations are used to study its physical movements and conformational changes over time. researchgate.net MD simulations model the atoms in a molecule as balls and the bonds as springs, applying classical mechanics to simulate their movements based on a defined force field. chemrxiv.org
For a flexible molecule like this compound, which has several rotatable single bonds, MD simulations are invaluable for performing conformational analysis. nih.govnih.govresearchgate.net These simulations can explore the potential energy surface of the molecule to identify its most stable, low-energy conformations and the energy barriers between them. chemrxiv.org Understanding the preferred shapes of the molecule is crucial, as its conformation often dictates how it interacts with biological targets. mdpi.com MD simulations on thiophene-based polymers and other molecules have been used to investigate local ordering, aggregation, and interactions with other molecules or surfaces. researchgate.netchemrxiv.orgrsc.org A simulation of this compound could reveal the dynamic behavior of the two thienyl rings relative to each other and how they interact with solvent molecules or a potential binding site. mdpi.com
Computational Studies of Reaction Mechanisms and Transition States
Computational chemistry provides a powerful lens for investigating the detailed pathways of chemical reactions. rsc.orgmdpi.com By mapping the potential energy surface of a reaction, researchers can identify the lowest energy path from reactants to products. researchgate.net This involves locating and characterizing the structures of transition states—the high-energy intermediates that represent the kinetic barrier of a reaction. researchgate.net
For this compound, mechanistic studies could explore its synthesis, degradation, or metabolic pathways. For example, calculations could model the N-alkylation of a primary amine with 2-(chloromethyl)thiophene, identifying the transition state for the nucleophilic substitution reaction. The calculated activation energy (the energy difference between the reactants and the transition state) provides a quantitative prediction of the reaction rate. Such computational approaches have become routine for understanding complex organic reactions, including those in asymmetric catalysis and glycosylation. rsc.org
Quantitative Structure-Activity Relationship (QSAR) Modeling for Biological Activity Prediction
Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to correlate the chemical structure of a series of compounds with their biological activity. researchgate.net The fundamental principle is that variations in the structural or physicochemical properties of molecules within a series lead to changes in their observed biological effects.
To build a QSAR model for a class of compounds like thienylamines, one would first calculate a set of molecular descriptors for each molecule. These descriptors quantify various aspects of the molecule's structure, such as its size, shape, lipophilicity, and electronic properties. A statistical model is then generated to find a mathematical equation that best relates these descriptors to the measured biological activity (e.g., IC50 values). Studies on thiophene derivatives have successfully used QSAR to model their antibacterial and anticancer activities. researchgate.net For this compound, a QSAR study could predict its activity against a specific biological target by comparing its descriptors to those of known active compounds.
Table 3: Examples of Molecular Descriptors Used in QSAR Studies
| Descriptor Class | Example Descriptors | Description |
|---|---|---|
| Electronic | HOMO/LUMO Energies, Dipole Moment | Describes electron distribution and reactivity |
| Steric | Molecular Weight, Molar Volume | Relates to the size and shape of the molecule |
| Topological | Wiener Index, Kier & Hall Indices | Numerical representation of molecular connectivity |
| Hydrophobic | LogP (Partition Coefficient) | Measures the lipophilicity of the molecule |
Application of Machine Learning and Artificial Intelligence in Thienylamine Research
Emerging Research Frontiers and Future Directions for Di 2 Thenylamine Hydrochloride
Potential Applications in Advanced Materials Science
The unique electronic and structural properties of the thiophene (B33073) rings in Di-2-thenylamine hydrochloride suggest its potential as a building block in materials science. However, dedicated research to explore these possibilities has not been documented in publicly available literature.
Integration into Functional Polymers and Supramolecular Assemblies
Functional polymers incorporating thiophene units are known for their conductive and optical properties. In theory, this compound could be integrated into polymer backbones or as pendant groups. This could potentially lead to materials with novel electronic or self-assembly characteristics. Supramolecular assemblies benefit from specific non-covalent interactions, and the amine and thiophene moieties of this compound could direct such formations. At present, there are no published studies detailing the synthesis or characterization of functional polymers or supramolecular structures derived from this compound.
Development of Organic Electronic Materials
Thiophene derivatives are cornerstones in the field of organic electronics, finding use in organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and organic field-effect transistors (OFETs). The di-2-thenyl structure within this compound is a precursor to conjugated systems, which are essential for charge transport. However, an extensive search of the scientific literature yielded no reports on the synthesis, characterization, or application of this compound in the development of organic electronic materials.
Exploration in Supramolecular Chemistry
Supramolecular chemistry relies on the principles of molecular recognition and self-assembly to create complex, functional systems. The structural features of this compound, such as its hydrogen-bonding capabilities and potential for π-π stacking, make it a candidate for investigation in this field.
Host-Guest Interactions and Self-Assembly
The amine group and the aromatic thiophene rings of this compound could facilitate host-guest interactions with complementary molecules. Furthermore, these functional groups could drive the self-assembly of the molecule into ordered nanostructures. Despite this theoretical potential, there is a lack of experimental studies on the host-guest chemistry or self-assembly behavior of this compound.
Bioconjugation and Bioorthogonal Chemistry Applications
Bioconjugation and bioorthogonal chemistry are powerful tools for studying and manipulating biological systems. These fields often utilize molecules with specific reactive handles that can be selectively attached to biomolecules. While the amine group of this compound could be a point of conjugation, there is no evidence in the current body of scientific research to suggest that it has been explored for applications in bioconjugation or bioorthogonal chemistry. The development of this compound derivatives for these purposes remains an unexplored area of research.
Sustainable Chemical Technologies and Circular Economy Concepts
The integration of sustainable chemical technologies and circular economy principles is paramount in mitigating the environmental footprint of chemical manufacturing. For this compound, this involves a holistic approach encompassing green synthesis methodologies, waste valorization, and end-of-life considerations. The focus is on designing processes that are not only economically viable but also environmentally benign, ensuring the efficient use of resources and the minimization of waste.
Green Synthesis Approaches
The development of green and sustainable synthesis routes for this compound is a primary research focus. Traditional chemical syntheses often rely on harsh reagents, hazardous solvents, and energy-intensive conditions, leading to significant environmental burdens. In contrast, green synthesis approaches aim to reduce or eliminate the use and generation of hazardous substances. rasayanjournal.co.in Key strategies applicable to the synthesis of this compound include:
Catalytic Innovations: The use of heterogeneous catalysts can offer significant advantages over homogeneous systems, including ease of separation, reusability, and reduced waste generation. For the synthesis of secondary amines, such as Di-2-thenylamine, processes utilizing heterogeneous copper catalysts have shown high conversion and selectivity in one-pot reactions from ketones or alcohols with amines, without the need for additives and with no waste production. researchgate.net Research into novel catalytic systems, potentially based on earth-abundant metals, is a promising avenue for developing more sustainable synthetic protocols. rsc.org
Alternative Solvents: The choice of solvent is a critical factor in the environmental impact of a chemical process. Green solvents, such as water, supercritical fluids, or bio-based solvents, are being explored as replacements for traditional volatile organic compounds (VOCs). frontiersin.org For the synthesis of heterocyclic compounds, which share structural similarities with the thenyl groups of Di-2-thenylamine, the use of green solvents like ionic liquids and fluorinated solvents has been investigated to improve reaction conditions and selectivity. frontiersin.org
Biocatalysis: Enzymes offer a highly selective and efficient alternative to traditional chemical catalysts for the synthesis of amines. mdpi.comhims-biocat.eu Biocatalysis can be applied to create safer, more efficient, and less costly manufacturing processes for amine-containing pharmaceuticals. mdpi.com Imine reductases and transaminases are enzyme classes that have shown promise in the synthesis of chiral amines, which could be relevant for derivatives of Di-2-thenylamine. mdpi.com The use of biocatalysts can lead to processes with higher atom economy and reduced environmental impact. researchgate.net
Microwave-Assisted Synthesis: Microwave irradiation has emerged as a powerful tool in green chemistry, often leading to shorter reaction times, higher yields, and reduced energy consumption compared to conventional heating methods. rsc.orgnih.gov This technology has been successfully applied to the synthesis of various heterocyclic compounds and could be adapted for the efficient synthesis of this compound. rasayanjournal.co.in
| Synthesis Strategy | Key Advantages | Relevance to this compound |
| Heterogeneous Catalysis | Catalyst reusability, reduced waste, high selectivity. researchgate.net | Potential for cleaner synthesis of the secondary amine structure. |
| Green Solvents | Reduced toxicity and environmental impact, potential for improved reaction selectivity. frontiersin.org | Replacing hazardous organic solvents in the synthesis process. |
| Biocatalysis | High selectivity, mild reaction conditions, reduced byproducts. mdpi.comhims-biocat.eu | Enzymatic routes to produce the amine with high purity. |
| Microwave-Assisted Synthesis | Faster reaction rates, increased yields, energy efficiency. rsc.orgnih.gov | Accelerating the synthesis and reducing energy consumption. |
Circular Economy in Chemical Production
The principles of a circular economy aim to eliminate waste and promote the continual use of resources. In the context of this compound production, this involves designing processes where waste streams are minimized and, where possible, valorized.
Waste Reduction and Valorization: A key tenet of the circular economy is the reduction of waste at its source. pharmamanufacturing.com This can be achieved through process optimization to improve yields and selectivity, thereby minimizing the formation of byproducts. pharmamanufacturing.com For amine hydrochloride waste, which can be a byproduct of various chemical processes, recycling methods are being explored. chemicalbook.com Strategies such as stripping or gas membrane methods can be used to recover amines from wastewater, although these can be energy-intensive. chemicalbook.com
Solvent Recycling: Solvents often constitute a significant portion of the waste generated in chemical manufacturing. Implementing efficient solvent recovery and recycling systems is crucial for improving the sustainability of the production process for this compound. pharmamanufacturing.com The development of "green analytical chemistry" also focuses on minimizing the use of hazardous reagents and solvents in quality control processes. frontiersin.org
End-of-Life Considerations: A circular economy approach also considers the entire lifecycle of a product, including its end-of-life. pharmaceutical-networking.comglobepackequipment.com For this compound, this could involve developing methods for its recovery and regeneration from waste streams or designing it to be more readily biodegradable after its intended use. While challenging in the pharmaceutical sector due to stringent regulations, the principles of designing for circularity are gaining traction. efpia.euefpia.eu
| Circular Economy Principle | Application to this compound | Potential Benefits |
| Waste Reduction | Optimizing reaction conditions to maximize yield and minimize byproducts. pharmamanufacturing.com | Reduced disposal costs and environmental impact. |
| Waste Valorization | Developing methods to recover and reuse unreacted starting materials or byproducts. | Creation of value from waste streams, improved resource efficiency. |
| Solvent Recycling | Implementing closed-loop solvent systems. pharmamanufacturing.com | Reduced solvent consumption and waste generation. frontiersin.org |
| Designing for Circularity | Investigating the potential for recovery and reuse of the compound after its application. | Reduced demand for virgin materials and minimization of final waste. pharmaceutical-networking.com |
Q & A
Q. What are the recommended synthetic routes for Di-2-thenylamine hydrochloride, and how can experimental parameters be optimized for yield and purity?
- Methodological Answer : this compound can be synthesized via nucleophilic substitution or condensation reactions involving 2-thenylamine and hydrochloric acid. Optimization should focus on:
- Reaction Solvents : Polar aprotic solvents (e.g., acetonitrile) enhance reactivity in SN2 mechanisms .
- Temperature Control : Lower temperatures (0–5°C) minimize side reactions like oxidation of the thiophene ring.
- Purification : Use recrystallization with ethanol/water mixtures to isolate high-purity crystals. Monitor purity via HPLC (C18 column, 0.1% TFA in mobile phase) .
- Retrosynthetic Tools : AI-driven platforms (e.g., Reaxys, Pistachio) predict feasible routes and side products by analyzing analogous amine hydrochlorides .
Q. Which analytical techniques are critical for characterizing this compound’s structural and chemical stability?
- Methodological Answer :
- NMR Spectroscopy : H and C NMR verify the thiophene ring’s integrity and amine protonation. DMSO-d₆ is ideal for observing HCl-mediated proton shifts .
- Mass Spectrometry : High-resolution ESI-MS confirms molecular weight (e.g., [M+H]⁺ ion for C₁₁H₁₄ClNS).
- Thermogravimetric Analysis (TGA) : Assess decomposition temperatures to guide storage conditions (e.g., desiccated at –20°C) .
- X-ray Diffraction (XRD) : Resolve crystal packing anomalies caused by chloride counterions .
Q. How should researchers mitigate hygroscopicity-related issues during handling and storage?
- Methodological Answer :
- Environmental Controls : Use argon/vacuum-purged gloveboxes (<5% humidity) for weighing .
- Lyophilization : Pre-storage lyophilization reduces water content by >95% .
- Stability Testing : Conduct accelerated aging studies (40°C/75% RH for 6 months) to identify degradation pathways (e.g., thiophene ring oxidation) .
Advanced Research Questions
Q. How can computational modeling predict this compound’s reactivity in complex reaction systems?
- Methodological Answer :
- DFT Calculations : Gaussian or ORCA software models electrophilic substitution on the thiophene ring. Solvent effects (e.g., PCM model) refine reaction barriers .
- Molecular Dynamics (MD) : Simulate interactions with biological targets (e.g., enzyme active sites) to prioritize derivatives for synthesis .
- Docking Studies : AutoDock Vina predicts binding affinities to receptors like serotonin transporters, guiding pharmacological studies .
Q. What strategies resolve contradictions in reported pharmacological data (e.g., conflicting IC₅₀ values)?
- Methodological Answer :
- Assay Standardization : Use uniform cell lines (e.g., HEK293 for receptor binding) and controls (e.g., buffer pH 7.4 ± 0.1) .
- Meta-Analysis : Apply statistical tools (e.g., RevMan) to aggregate data from >5 independent studies, adjusting for variables like purity (>98% by HPLC) .
- Mechanistic Profiling : Compare off-target effects via kinome-wide screening (e.g., Eurofins KinaseProfiler) to isolate structure-activity relationships .
Q. How can researchers design experiments to elucidate the compound’s mechanism of action in enzymatic inhibition?
- Methodological Answer :
- Kinetic Assays : Use stopped-flow spectroscopy to measure and under varying inhibitor concentrations .
- Isothermal Titration Calorimetry (ITC) : Quantify binding thermodynamics (ΔH, ΔS) between the compound and target enzymes .
- Site-Directed Mutagenesis : Identify critical residues (e.g., cysteine in active sites) via alanine-scanning mutagenesis .
Safety and Compliance Questions
Q. What are the key safety protocols for handling this compound in aqueous environments?
- Methodological Answer :
- Personal Protective Equipment (PPE) : Nitrile gloves (≥8 mil thickness) and ANSI Z87.1-compliant goggles prevent dermal/ocular exposure .
- Ventilation : Use fume hoods with ≥100 ft/min face velocity during HCl gas evolution .
- Spill Management : Neutralize acid spills with sodium bicarbonate (1:10 w/w ratio) before disposal .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
